![molecular formula C24H22N4O2 B13138036 (([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine CAS No. 727371-69-9](/img/structure/B13138036.png)
(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is a complex organic compound that features a bipyridine core linked through ether bonds to phenylene groups, which are further connected to methanamine groups. This structure endows the compound with unique chemical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine typically involves multi-step organic reactions. One common method includes the initial formation of the bipyridine core, followed by the introduction of phenylene groups through ether linkages. The final step involves the attachment of methanamine groups under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and the use of catalysts to accelerate the reactions.
化学反応の分析
Types of Reactions
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenylene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and halogenated phenylene compounds.
科学的研究の応用
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism of action of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine involves its interaction with molecular targets through its bipyridine and phenylene groups. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylene diamine: A compound with similar amine functionalities but lacking the bipyridine core.
Uniqueness
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is unique due to its combination of bipyridine and phenylene groups linked through ether bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to form stable complexes with metal ions and exhibit diverse biological activities.
特性
CAS番号 |
727371-69-9 |
|---|---|
分子式 |
C24H22N4O2 |
分子量 |
398.5 g/mol |
IUPAC名 |
[4-[2-[4-[4-(aminomethyl)phenoxy]pyridin-2-yl]pyridin-4-yl]oxyphenyl]methanamine |
InChI |
InChI=1S/C24H22N4O2/c25-15-17-1-5-19(6-2-17)29-21-9-11-27-23(13-21)24-14-22(10-12-28-24)30-20-7-3-18(16-26)4-8-20/h1-14H,15-16,25-26H2 |
InChIキー |
JJYJWDXZKVRDGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)OC2=CC(=NC=C2)C3=NC=CC(=C3)OC4=CC=C(C=C4)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




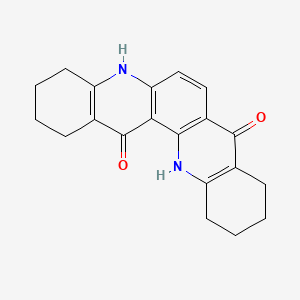

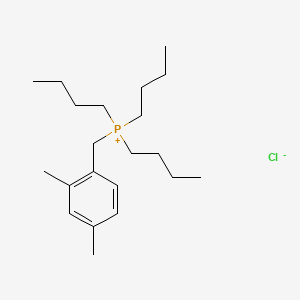
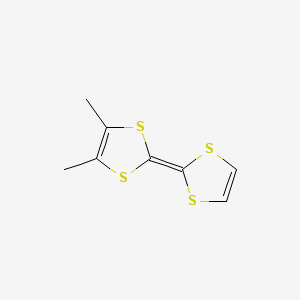

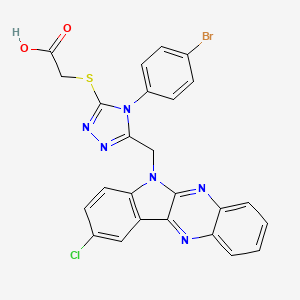

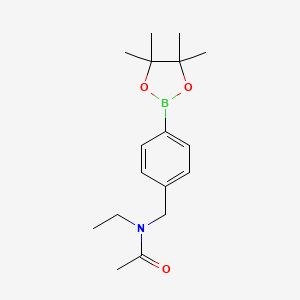

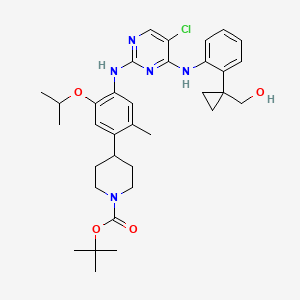
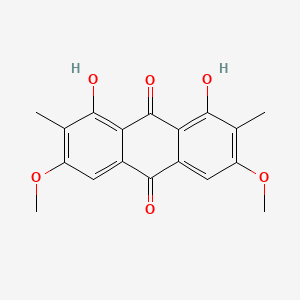
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
